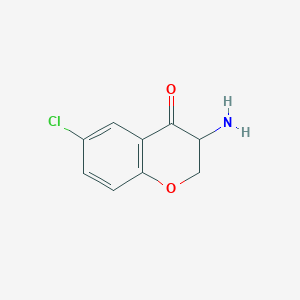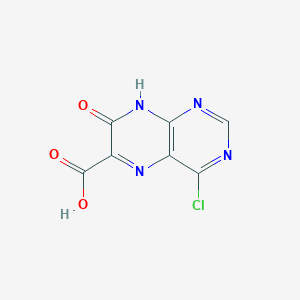![molecular formula C14H21ClO B13234722 ({[4-(Chloromethyl)hexyl]oxy}methyl)benzene](/img/structure/B13234722.png)
({[4-(Chloromethyl)hexyl]oxy}methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[4-(Chloromethyl)hexyl]oxy}methyl)benzene is an organic compound with the molecular formula C14H21ClO It is a chlorinated derivative of benzene, featuring a hexyl chain with a chloromethyl group and an oxy-methyl linkage to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({[4-(Chloromethyl)hexyl]oxy}methyl)benzene typically involves the reaction of 4-(chloromethyl)hexanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
4-(Chloromethyl)hexanol+Benzyl chlorideNaOH, reflux([4-(Chloromethyl)hexyl]oxymethyl)benzene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
({[4-(Chloromethyl)hexyl]oxy}methyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
Substitution: Formation of ethers or other substituted benzene derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
({[4-(Chloromethyl)hexyl]oxy}methyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ({[4-(Chloromethyl)hexyl]oxy}methyl)benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function. The oxy-methyl linkage provides a flexible spacer that can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Chloride: A simpler chlorinated benzene derivative.
4-(Chloromethyl)hexanol: The precursor used in the synthesis of ({[4-(Chloromethyl)hexyl]oxy}methyl)benzene.
Hexylbenzene: A non-chlorinated analog with similar structural features.
Propriétés
Formule moléculaire |
C14H21ClO |
|---|---|
Poids moléculaire |
240.77 g/mol |
Nom IUPAC |
4-(chloromethyl)hexoxymethylbenzene |
InChI |
InChI=1S/C14H21ClO/c1-2-13(11-15)9-6-10-16-12-14-7-4-3-5-8-14/h3-5,7-8,13H,2,6,9-12H2,1H3 |
Clé InChI |
CSJRQCXHEXDFQN-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCCOCC1=CC=CC=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


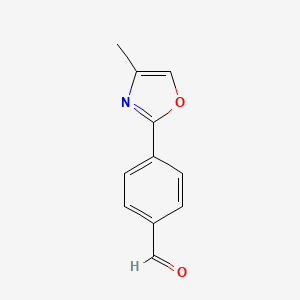
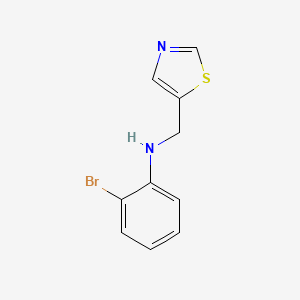

![tert-Butyl 4-[5-(1-aminocyclopropyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate](/img/structure/B13234652.png)

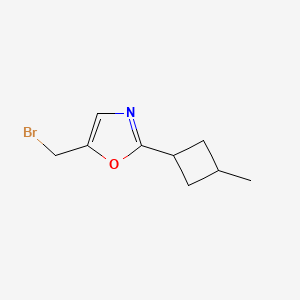
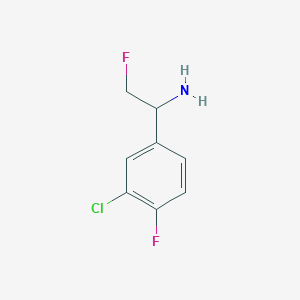
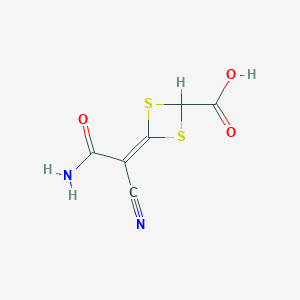
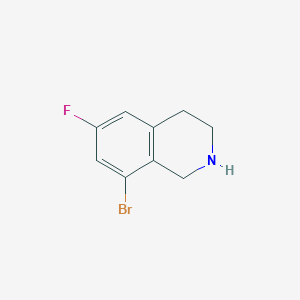

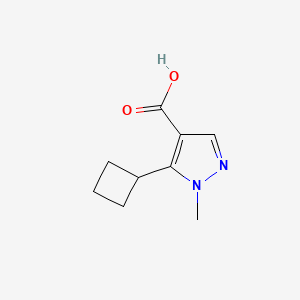
![3-(tert-Butoxy)spiro[3.3]heptan-1-ol](/img/structure/B13234691.png)
